molecular formula C8H3Cl2N3O4 B1675307 Licostinel CAS No. 153504-81-5

Licostinel

Cat. No. B1675307
M. Wt: 276.03 g/mol
InChI Key: CHFSOFHQIZKQCR-UHFFFAOYSA-N
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Description

Licostinel (INN) (code name ACEA-1021) is a competitive, silent antagonist of the glycine site of the NMDA receptor . It was under investigation by Acea Pharmaceuticals as a neuroprotective agent for the treatment of cerebral ischemia associated with stroke and head injuries but was ultimately never marketed .


Synthesis Analysis

Licostinel was synthesized from 3,4-dichloroaniline by amidation, nitration, hydrolysis, and reduction .


Molecular Structure Analysis

The molecular formula of Licostinel is C8H3Cl2N3O4 . The InChIKey is CHFSOFHQIZKQCR-UHFFFAOYSA-N .

Safety And Hazards

In clinical trials, Licostinel did not produce phencyclidine-like psychotomimetic effects at the doses tested, though transient sedation, dizziness, and nausea were observed .

Future Directions

A short infusion of Licostinel in doses up to 3.0 mg/kg is safe and tolerable in acute stroke patients . Licostinel may be a safer and better-tolerated neuroprotective agent than many of the previously evaluated NMDA antagonists . Neuroprotection therapy administered as early as possible after stroke onset would allow the extension of survival time of the penumbra, minimizing the final infarct size and increasing the time window for reperfusion therapy .

properties

IUPAC Name

6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSOFHQIZKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165346
Record name Licostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licostinel

CAS RN

153504-81-5
Record name Licostinel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153504-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licostinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153504815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOSTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z3037LJTC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.335 g (14.5 mmol) of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione was dissolved in 65 mL of cone. H2SO4 with stirring and cooling in an ice-H2O bath, then 2.20 g (21.76 mmol) of KNO3 (Baker, used as received) was added in portions over 10 min. with stirring. The resulting mixture was stirred at 22° C. under N2 for 20 h. then was slowly poured into ice-H2O (400 mL) with stirring. The precipitate was collected on a sintered funnel by vacuum filtration, washed with H2O (5×10 mL), and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (85%) of the crude 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione as a grey-yellow powder. Purity: >98.5% based on HPLC analysis.
Quantity
3.335 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3.335 g (14.5 mmol) of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione was dissolved in 65 mL of conc. H2SO4 with stirring and cooling in an ice-H2O bath, then 2.20 g (21.76 mmol) of KNO3 (Baker, used as received) was added in portions over 10 min. with stirring. The resulting mixture was stirred at 22° C. under N2 for 20 h. then was slowly poured into ice-H2O (400 mL) with stirring. The precipitate was collected on a sintered funnel by vacuum filtration, washed with H2O (5×10 mL), and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (85%) of the crude 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione as a grey-yellow powder. Purity: >98.5% based on HPLC analysis.
Quantity
3.335 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
ZL Zhou, SM Kher, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2003 - Elsevier
… ,3-diones (QXs) related to licostinel (Acea 1021) was … licostinel while 5-carboxy, 5-ester, 5-ketone and 5-amide derivatives showed reduced potency. 5,6-Cyclized analogues of licostinel …
Number of citations: 40 www.sciencedirect.com
GW Albers, WM Clark, RP Atkinson, K Madden, JL Data… - Stroke, 1999 - Am Heart Assoc
… the safety, tolerability, and pharmacokinetics of licostinel in patients with acute stroke. … of licostinel in doses up to 3.0 mg/kg is safe and tolerable in acute stroke patients. Licostinel may …
Number of citations: 109 www.ahajournals.org
JO Thorell, S Stone‐Elander, T Duelfer… - Journal of Labelled …, 1998 - Wiley Online Library
ACEA 1021 (6,7‐dichloro‐5‐nitro‐1,4‐dihydroquinoxaline‐2,3‐dione, Licostinel) is a potent antagonist for the glycine site of the NMDA receptor. With the purpose of evaluating the …
ARD PROFILE - Drugs in R&D, 1999 - Springer
… Licostinel has demonstrated neuroprotective and anticonvulsant activity. The compound, … However, Novartis decided not to continue development when crystals of licostinel were found …
Number of citations: 0 link.springer.com
HJ Prize - cambridge.org
… The steady-state plasma levels of licostinel at the five doses were approximately: 20; 10, 4, … Conclusions: We conclude that the minimum effective dose of licostinel in this model is a …
Number of citations: 3 www.cambridge.org
C Ikonomidou, L Turski - The Lancet Neurology, 2002 - thelancet.com
… N-methyl-D-aspartate (NMDA) receptor antagonists (competitive receptor antagonists, ion channel blockers, and glycine antagonists)—such as selfotel, aptiganel, eliprodil, licostinel …
Number of citations: 867 www.thelancet.com
K Madden - Current Medical Research and Opinion, 2002 - Taylor & Francis
… Licostinel reduced infarct volumes that correlated with improved functional outcomes19,20. Similar reductions of infarct volume were demonstrated with gavestinel21, without evidence …
Number of citations: 9 www.tandfonline.com
K Lingenhöhl, MF Pozza - Neuropharmacology, 1998 - Elsevier
Electrophysiological experiments were performed in vitro and in vivo to characterize the inhibitory effects of 6,7-dichloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione (ACEA 1021; licostinel…
Number of citations: 15 www.sciencedirect.com
X Li, QP Hu, XG Cui, WF Xu - CHINESE JOURNAL OF PHARMACEUTICALS, 2004
Number of citations: 0
D Xue, BK Miyazaki, G Daniell, X Cheng… - Soc Neurosci Abst, 1999
Number of citations: 1

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